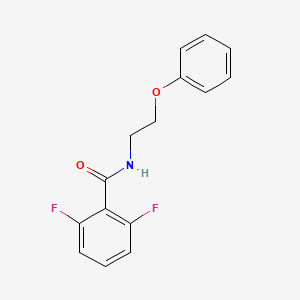

2,6-difluoro-N-(2-phenoxyethyl)benzamide

Description

2,6-Difluoro-N-(2-phenoxyethyl)benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a phenoxyethylamine moiety via an amide bond. The compound’s versatility stems from its modular design, allowing substituent modifications to tailor pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

2,6-difluoro-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c16-12-7-4-8-13(17)14(12)15(19)18-9-10-20-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTNVUZMWSFCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-phenoxyethyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions can occur at various sites within the molecule, depending on the oxidizing agent used. For benzamide derivatives, oxidation might target the amide group or the phenoxyethyl side chain.

-

Reagents: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

-

Products: Oxidation could lead to the formation of N-oxide derivatives or the oxidation of the phenoxy group.

Reduction Reactions

Reduction reactions are typically aimed at the amide group or other functional groups that can be reduced.

-

Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.

-

Products: Reduction of the amide group could result in the formation of amine derivatives.

Substitution Reactions

Substitution reactions can occur on the benzene ring, particularly at the fluorine positions, due to their high reactivity.

-

Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

-

Products: Various substituted benzamides can be formed depending on the nucleophile used.

Reaction Conditions and Reagents

The conditions and reagents used in these reactions are crucial for their success. For example:

-

Temperature and Solvent: Reactions are often performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux.

-

Catalysts: Some reactions may require catalysts to proceed efficiently.

Biological and Chemical Significance

Benzamide derivatives, including those with fluorine substitutions, have been studied for their biological activities, such as antimicrobial and anticancer properties. The presence of fluorine atoms can enhance metabolic stability and influence binding affinity to target proteins .

Data Tables

Given the lack of specific data on "2,6-difluoro-N-(2-phenoxyethyl)benzamide," we can refer to general trends observed in similar compounds:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H2O2, m-CPBA | Room temperature to reflux | N-oxide derivatives |

| Reduction | LiAlH4, NaBH4 | Ethereal solvents, low temperature | Amine derivatives |

| Substitution | Amines, thiols | Polar aprotic solvents, elevated temperature | Substituted benzamides |

Scientific Research Applications

2,6-Difluoro-N-(2-phenoxyethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

The following analysis compares 2,6-difluoro-N-(2-phenoxyethyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects on biological activity, synthesis, and physicochemical properties.

Structural Analogs in Medical Imaging

2,6-Difluoro-N-(3-[11C]methoxy-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide

- Substituents : Pyrazolo-pyridine ring with [11C]methoxy and sulfonamido groups.

- Molecular Weight : ~440 g/mol (estimated).

- Application: PET tracer for imaging B-RafV600E mutations in cancers. The sulfonamido group enhances target specificity, while radiolabeling with carbon-11 enables non-invasive imaging .

- Key Difference: The pyrazolo-pyridine moiety and sulfonamido group confer distinct target selectivity compared to the phenoxyethyl group in the parent compound.

[11C]GSK2126458

- Substituents: Methoxy group on a pyridinyl-thienopyrimidine scaffold.

- Application: Dual PET tracer for PI3K/mTOR imaging. The heterocyclic core improves kinase binding, whereas the phenoxyethyl analog lacks this specificity .

Kinase Inhibitors and Channel Blockers

GSK-5503A [2,6-Difluoro-N-(1-(2-phenoxybenzyl)-1H-pyrazol-3-yl)benzamide]

- Substituents: Pyrazole ring with 2-phenoxybenzyl group.

- Molecular Weight : 381.38 g/mol.

- Application: Selective CRAC channel blocker. The bulky 2-phenoxybenzyl group enhances hydrophobic interactions with channel proteins, unlike the smaller phenoxyethyl group .

- Synthesis: Involves coupling 2,6-difluorobenzamide with 2-phenoxybenzyl bromide via base-mediated alkylation (KOtBu/DMF) .

GSK-7975A [2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide]

- Substituents : Pyrazole ring with 4-hydroxy-2-(trifluoromethyl)benzyl group.

- Molecular Weight : 427.33 g/mol.

- Application : CRAC channel blocker with improved solubility due to the hydroxy group. The trifluoromethyl group increases metabolic stability .

Antimicrobial and Antiparasitic Agents

2,6-Difluoro-N-(5-nitrothiazol-2-yl)benzamide

- Substituents : Thiazole ring with nitro group.

- Molecular Weight : 286.01 g/mol.

- Application : Antimicrobial agent. The nitro-thiazole group generates reactive oxygen species, contributing to bactericidal activity. Synthesized via nucleophilic substitution (70% yield) .

- Key Difference: The electron-deficient thiazole ring contrasts with the phenoxyethyl group’s lipophilicity, altering mode of action .

N-(2-(2,6-Difluorobenzamido)ethyl)phenazine-1-carboxamide

- Substituents : Phenazine-carboxamide linked to 2,6-difluorobenzamide.

- Application : Antiparasitic agent. The phenazine core intercalates into DNA, while the difluorobenzamide enhances solubility .

Physicochemical and Structural Comparisons

Table 1: Substituent Effects on Molecular Properties

*Estimated using fragment-based methods.

Key Observations:

- Lipophilicity: Bulky aromatic substituents (e.g., 2-phenoxybenzyl in GSK-5503A) increase logP, favoring membrane penetration but reducing aqueous solubility.

- Hydrogen Bonding: All analogs retain one H-bond donor (amide NH), critical for target interactions.

- Synthetic Complexity : Radiolabeled analogs (e.g., [11C]methoxy derivatives) require multi-step syntheses with low yields (~1%), whereas simpler derivatives (e.g., nitrothiazole) achieve higher yields (70%) .

Biological Activity

2,6-Difluoro-N-(2-phenoxyethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a difluorobenzamide core with a phenoxyethyl substituent. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, which can lead to diverse biological effects such as anti-inflammatory and anticancer activities.

- Biochemical Pathways : Compounds in this class may lower reactive oxygen species (ROS) levels and enhance the glutathione system, indicating potential antioxidant properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance:

- Cell Proliferation Assays : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 10.2 μM to 14 μM, indicating promising anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Related benzamide derivatives have been shown to possess significant antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

Neuroprotective Effects

Research on similar compounds has indicated neuroprotective effects through mechanisms such as reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound may also exhibit neuroprotective properties .

Study on Anticancer Activity

A study involving a series of phenoxy-substituted benzamides reported that compounds with a similar structure to this compound exhibited significant activity against various cancer cell lines. The most active compound in the series had an IC50 value of 3.5 μM against MDA-MB-361 breast cancer cells, outperforming standard treatments like Lapatinib .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been crucial in identifying the pharmacophore responsible for the biological activity of benzamide derivatives. Modifications on the phenyl ring significantly influence the potency against cancer cells. For example, introducing different substituents on the phenyl ring has been shown to enhance activity against specific cancer types while maintaining low toxicity profiles .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.